![molecular formula C16H15NO2 B5779938 N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide, also known as HPPH or 3-(1'-hydroxyethyl)-3-(1'-phenylpropyl) acrylamide, is a chemical compound that has been extensively studied for its potential application in scientific research. HPPH belongs to the class of acrylamide derivatives and is known for its ability to bind to proteins, particularly those involved in cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the binding of the compound to specific amino acid residues on the surface of target proteins. This binding can lead to a variety of effects, including changes in protein conformation, alterations in protein-protein interactions, and modulation of enzymatic activity. The precise mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is still being studied, but it is thought to involve both covalent and non-covalent interactions with target proteins.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can inhibit the activity of a variety of kinases, including protein kinase C and mitogen-activated protein kinase. In vivo studies have shown that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can modulate the activity of G protein-coupled receptors and affect cellular signaling pathways involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its ability to bind to a variety of proteins involved in cellular signaling pathways. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its potential toxicity. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a reactive compound and can form adducts with cellular proteins, potentially leading to cellular damage. Careful dosing and handling is required to minimize the potential for toxicity.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the application of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in the study of protein-protein interactions involved in disease pathways, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in combination with other compounds, such as small molecule inhibitors, may lead to new insights into cellular signaling pathways and potential therapeutic targets.
Synthesemethoden
The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the reaction of 2-(hydroxymethyl)phenylacetic acid with phenylacryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential application in scientific research. One of the most promising applications of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is in the field of protein-protein interactions. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to bind to a variety of proteins involved in cellular signaling pathways, including kinases, phosphatases, and G protein-coupled receptors. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins.
Eigenschaften
IUPAC Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-12-14-8-4-5-9-15(14)17-16(19)11-10-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRFILFPWHCPA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

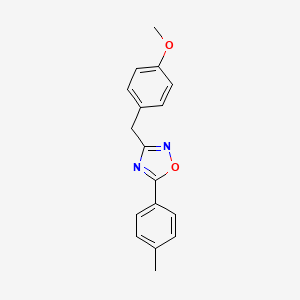
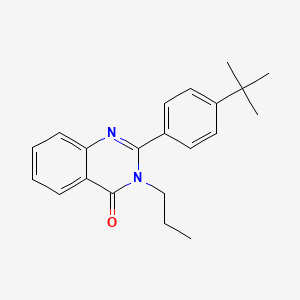
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
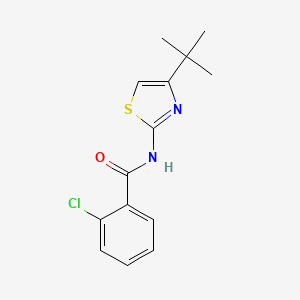
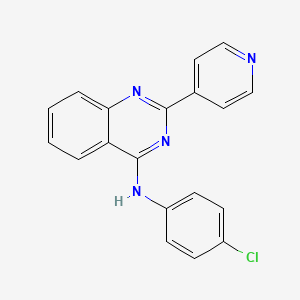
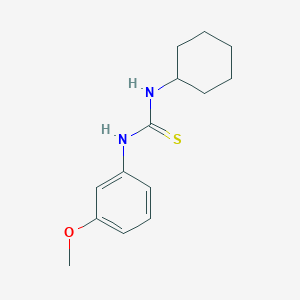

![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)